N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide is a synthetic organic compound belonging to the class of carbohydrazides. It is a derivative of 4-quinolinecarbohydrazide, incorporating a 6-bromo-1,3-benzodioxol-5-ylmethylene moiety at the N' position and a 2-hydroxyphenyl group at the 2-position of the quinoline ring. This compound has attracted interest in scientific research due to its potential biological activities, particularly its anticancer properties.
Synthesis Analysis
Condensation with 6-bromo-1,3-benzodioxole-5-carbaldehyde: Finally, the carbohydrazide is condensed with 6-bromo-1,3-benzodioxole-5-carbaldehyde in the presence of a catalyst, such as acetic acid, to yield N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide.
Molecular Structure Analysis
2-hydroxyphenyl group: This substituent is attached to the 2-position of the quinoline ring and contains a hydroxyl group (-OH) attached to the phenyl ring.
Mechanism of Action
Interference with DNA replication and repair: It may disrupt DNA replication and repair processes in cancer cells, ultimately causing cell death.
Applications
N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide has shown potential in scientific research, particularly in the field of oncology. It has demonstrated anticancer activity against prostate adenocarcinoma (PC-3), human liver carcinoma (HepG-2), and colorectal carcinoma (HCT116) cell lines.
Anticancer activity: The compound has shown promising activity against different cancer cell lines in vitro, suggesting potential for further development as a novel anticancer agent.
Molecular docking studies: Computational studies have shown that N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide exhibits good binding affinity to the epidermal growth factor receptor (EGFR), a key target for anticancer therapies.
Compound Description: MPC-3100 is a purine-based Hsp90 inhibitor identified through lead optimization studies. It demonstrates favorable pharmacokinetic properties and significant antitumor effects in multiple human cancer xenograft models, leading to its selection as a clinical candidate. []
Relevance: Although MPC-3100 and N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide belong to different chemical classes (purine-based vs. quinolinecarbohydrazide), they share a crucial structural similarity: the 6-bromo-1,3-benzodioxole moiety. This shared element suggests potential commonalities in their interactions with biological targets and warrants further investigation into possible overlaps in their biological activities. []
Compound Description: This compound was synthesized from 1,3,5-trimethoxybenzene, 3-(1,3-benzodioxol-5-yl)-2-propynoyl chloride, and catalytic zinc chloride in refluxing dichloroethane. It crystallizes as yellow crystals from a dichloromethane/hexane solution. []
Relevance: Both this compound and N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide feature the 1,3-benzodioxole group as a core structural element. The presence of this common motif implies possible shared properties and warrants further investigation into their potential similarities in chemical behavior and biological activity. []
Compound Description: This compound is an analog of capsaicin, a known pungent compound. It differs from capsaicin by replacing the 2-methoxyphenol group with a 1,3-benzodioxole ring and substituting the aliphatic amide chain with a benzenesulfonamide group. []
Relevance: N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide and N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide both contain the 1,3-benzodioxole ring. This structural similarity suggests a potential for commonalities in their interactions with biological targets. The fact that this compound is a capsaicin analog raises the intriguing possibility that N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide may also exhibit biological activity related to capsaicin's known effects. []
Compound Description: PHTPP acts as an antagonist of the estrogen receptor-β (ERβ). Its administration into the rostral anterior cingulate cortex (rACC) was shown to block pain-related aversion in rats. []
Relevance: While PHTPP differs significantly in structure from N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide, its relevance lies in its biological activity. By targeting the ERβ and affecting pain perception, PHTPP highlights the potential for compounds with the 1,3-benzodioxole moiety, like N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide, to modulate biological pathways involved in pain and inflammation. []
Compound Description: G1 is an agonist of the G protein–coupled estrogen receptor-1 (GPER). Direct administration of G1 into the rACC resulted in conditioned place avoidance, indicating a role in pain-related aversion. []
Relevance: G1 shares the 6-bromo-1,3-benzodioxol-5-yl moiety with N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide. This common structural feature, combined with G1's demonstrated activity in pain modulation through GPER, suggests a potential for N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide to interact with similar biological targets and exert comparable effects on pain perception. []
Compound Description: Ivacaftor is an approved potentiator drug used to treat cystic fibrosis caused by the ∆F508 mutation in the cystic fibrosis transmembrane conductance regulator (CFTR). []
Relevance: While structurally distinct from N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide, Ivacaftor's relevance lies in its role as a CFTR potentiator. The paper discusses the search for alternative potentiators that do not interfere with corrector action, unlike Ivacaftor. This search highlights the importance of understanding the potential interaction of N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide with CFTR, especially in the context of cystic fibrosis treatment. []
Compound Description: This compound is an investigational corrector drug being developed for cystic fibrosis treatment. Its efficacy can be reduced by the potentiator Ivacaftor. []
Relevance: Although chemically different from N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide, this corrector shares the 1,3-benzodioxole motif. This structural similarity raises the question of whether N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide might also affect CFTR function and potentially interfere with corrector action. []
Compound Description: Another investigational corrector drug for cystic fibrosis treatment, this compound's efficacy is also susceptible to interference from Ivacaftor. []
Relevance: This corrector, like N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide, incorporates the 1,3-benzodioxole group in its structure. This shared element suggests the possibility of overlapping biological activity and potential interactions with CFTR, raising concerns about possible interference with corrector function by N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide. []
Compound Description: This compound was characterized using X-ray crystallography and features a complex structure with a cyclohexane ring, an imidazo[2,1-b][1,3]thiazole ring system, and both bromo- and hydroxy-substituted benzene rings. []
Relevance: Although belonging to a different chemical class than N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide, it shares the presence of a bromo-substituted benzene ring. This commonality, while less specific than the 1,3-benzodioxole moiety, still indicates a potential for shared properties related to the bromine substituent. []
2-(5-bromo-2-hydroxyphenyl)-2-oxazoline
Compound Description: This compound forms the basis for the title complex mer-Tris[2-(5-bromo-2-hydroxyphenyl)-2-oxazolinato]aluminium(III) methanol solvate. The complex exhibits a slightly distorted octahedral coordination geometry. []
Relevance: Similar to the previous compound, 2-(5-bromo-2-hydroxyphenyl)-2-oxazoline and N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide share the presence of a bromo-substituted benzene ring. This shared feature might lead to similarities in their chemical reactivity and interaction with certain biological targets. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.